molecular formula C10H6Cl2FNO3 B14673480 2,3-Dichloro-4-(4-fluoroanilino)-4-oxobut-2-enoic acid CAS No. 36887-40-8

2,3-Dichloro-4-(4-fluoroanilino)-4-oxobut-2-enoic acid

Cat. No.: B14673480
CAS No.: 36887-40-8
M. Wt: 278.06 g/mol
InChI Key: YNJDGYGIUIUXKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-4-(4-fluoroanilino)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of chlorine, fluorine, and an anilino group attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-(4-fluoroanilino)-4-oxobut-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichlorobenzene and 4-fluoroaniline.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide.

    Reaction Steps: The synthesis involves multiple steps, including halogenation, amination, and oxidation reactions to introduce the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Common industrial techniques include:

    Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.

    Continuous Flow Reactors: Suitable for large-scale production, offering advantages in terms of scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-(4-fluoroanilino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2,3-Dichloro-4-(4-fluoroanilino)-4-oxobut-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-(4-fluoroanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways Involved: Modulating signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-4-(4-chloroanilino)-4-oxobut-2-enoic acid
  • 2,3-Dichloro-4-(4-bromoanilino)-4-oxobut-2-enoic acid
  • 2,3-Dichloro-4-(4-methoxyanilino)-4-oxobut-2-enoic acid

Uniqueness

2,3-Dichloro-4-(4-fluoroanilino)-4-oxobut-2-enoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

CAS No.

36887-40-8

Molecular Formula

C10H6Cl2FNO3

Molecular Weight

278.06 g/mol

IUPAC Name

2,3-dichloro-4-(4-fluoroanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H6Cl2FNO3/c11-7(8(12)10(16)17)9(15)14-6-3-1-5(13)2-4-6/h1-4H,(H,14,15)(H,16,17)

InChI Key

YNJDGYGIUIUXKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=C(C(=O)O)Cl)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.